(2E)-N-(1,3-Benzothiazol-6-yl)-2-(hydroxyimino)acetamide
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Overview
Description
(2E)-N-(1,3-Benzothiazol-6-yl)-2-(hydroxyimino)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a hydroxyimino group, which can influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(1,3-Benzothiazol-6-yl)-2-(hydroxyimino)acetamide typically involves the condensation of 6-amino-1,3-benzothiazole with an appropriate oxime derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The hydroxyimino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like bromine or nitric acid.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
(2E)-N-(1,3-Benzothiazol-6-yl)-2-(hydroxyimino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of (2E)-N-(1,3-Benzothiazol-6-yl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the benzothiazole ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
- (2E)-N-(1,3-Benzothiazol-6-yl)-2-(hydroxyimino)propionamide
- (2E)-N-(1,3-Benzothiazol-6-yl)-2-(hydroxyimino)butyramide
Comparison:
- Uniqueness: (2E)-N-(1,3-Benzothiazol-6-yl)-2-(hydroxyimino)acetamide is unique due to its specific hydroxyimino group and acetamide moiety, which can influence its reactivity and biological activity.
- Differences: The length of the carbon chain in the acyl group can affect the compound’s solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C9H7N3O2S |
---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
(2E)-N-(1,3-benzothiazol-6-yl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C9H7N3O2S/c13-9(4-11-14)12-6-1-2-7-8(3-6)15-5-10-7/h1-5,14H,(H,12,13)/b11-4+ |
InChI Key |
HDOGEVCXGYPXOR-NYYWCZLTSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1NC(=O)/C=N/O)SC=N2 |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C=NO)SC=N2 |
Origin of Product |
United States |
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